[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester
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Overview
Description
(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE is an organic compound characterized by its unique stereochemistry, which is denoted by the (Z,E) configuration. This compound features a double bond between two carbon atoms, each bonded to phenyl groups and a hydroxyl-substituted phenyl group. The (Z,E) notation indicates the relative positions of the substituents around the double bond, with “Z” (from German “zusammen”) meaning “together” and “E” (from German “entgegen”) meaning “opposite.”
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms .
Biology
In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. Its hydroxyl group allows for hydrogen bonding, making it useful in studying enzyme-substrate interactions .
Medicine
In medicine, derivatives of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE are explored for their potential therapeutic properties. These derivatives are studied for their anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties .
Mechanism of Action
The mechanism of action of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(Z,E)-1,2-DIPHENYL-1-(4-METHOXYPHENYL)ETHENE: Similar structure but with a methoxy group instead of a hydroxyl group.
(Z,E)-1,2-DIPHENYL-1-(4-CHLOROPHENYL)ETHENE: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness
The uniqueness of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE lies in its hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group allows for hydrogen bonding, making it more versatile in chemical reactions and biological interactions compared to its methoxy or chloro analogs .
Properties
Molecular Formula |
C20H16O |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-[(Z)-1,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H/b20-15- |
InChI Key |
OFKRFZKNGJTQCG-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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